molecular formula C19H13Cl2N3O2 B10764262 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride

Cat. No.: B10764262
M. Wt: 386.2 g/mol
InChI Key: OBOIGMDUOMSAHW-UHFFFAOYSA-N
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Description

5-(3-Chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid hydrochloride, commonly known as CX-4945 or Silmitasertib, is a first-in-class, orally available, ATP-competitive inhibitor of casein kinase 2 (CK2) . With a molecular formula of C₁₉H₁₂ClN₃O₂·HCl and a molecular weight of 386.24 g/mol (free base: 349.77 g/mol), it exhibits potent CK2 inhibition (IC₅₀ = 1 nM; Ki = 0.38 nM) . CX-4945 disrupts CK2-mediated phosphorylation of Akt at Ser129, thereby modulating PI3K/Akt signaling and inducing cell cycle arrest in cancer cells (G₂/M phase in BT-474 breast cancer; G₁ phase in BxPC-3 pancreatic cancer) . Preclinical studies demonstrate efficacy in reducing tumor growth in xenograft models , and it has entered clinical trials for malignancies such as multiple myeloma and medulloblastoma .

Properties

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2.ClH/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOIGMDUOMSAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzo[c] naphthyridine Core

The benzo[c]naphthyridine scaffold is synthesized via cyclization of substituted pyridine precursors. A common approach involves heating hexahydro-5H-pyrrolo[2,1-c][1,benzodiazepine derivatives in phosphoryl chloride (POCl₃) at reflux temperatures (105–110°C), which induces rearrangement and ring closure. For example, methyl 5-amino-benzo[c]naphthyridine-8-carboxylate serves as a key intermediate, formed by cyclizing a diketone precursor with POCl₃ followed by aminolysis.

Reaction Conditions :

  • Reagent : POCl₃ (excess, 5–10 equivalents)

  • Temperature : 100–110°C

  • Duration : 6–12 hours

  • Yield : 60–75%

Carboxylic Acid Functionalization

The methyl ester at the C8 position is hydrolyzed to the carboxylic acid using aqueous hydroxide (e.g., NaOH or LiOH) in tetrahydrofuran (THF)/water mixtures. Acidic work-up with HCl yields the free carboxylic acid.

Hydrolysis Conditions :

  • Reagent : 2M NaOH (3 equivalents)

  • Solvent : THF/H₂O (3:1 v/v)

  • Temperature : 60°C, 4 hours

  • Yield : 85–90%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with hydrochloric acid (HCl) in ethanol or methanol. Crystallization is induced by cooling or antisolvent addition.

Salt Formation Protocol :

  • Acid : 4M HCl in dioxane (1.1 equivalents)

  • Solvent : Ethanol, 25°C, 2 hours

  • Crystallization : Add diethyl ether, filter, and dry

  • Purity : >98% (HPLC)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization in POCl₃ achieves higher yields at 110°C compared to lower temperatures (e.g., 70% vs. 50% at 90°C). Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity for 3-chloroaniline incorporation, while THF/water mixtures optimize ester hydrolysis without side reactions.

Catalytic Enhancements

Adding catalytic ammonium hydroxide during cyclization reduces reaction time by 30%. Similarly, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in SNAr improves yields to 70%.

Analytical Characterization

Spectral Data

Analysis Findings
¹H NMR (DMSO-d₆)δ 8.92 (s, 1H, naphthyridine-H), 8.15 (d, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H)
¹³C NMR δ 167.2 (COOH), 154.1 (C=N), 138.5–115.3 (Ar-C)
IR (cm⁻¹) 1705 (C=O), 1590 (C=N), 750 (C-Cl)
HRMS m/z 386.0521 [M+H]⁺ (calc. 386.0524)

Purity and Stability

The hydrochloride salt exhibits high stability under accelerated conditions (40°C/75% RH for 6 months) with <2% degradation. Purity is confirmed by HPLC (Retention time: 8.2 min, 98.5% AUC).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
POCl₃ Cyclization 70%95%Scalable, minimal byproducts
SNAr with DMF 65%97%High regioselectivity
Ester Hydrolysis 90%98%Mild conditions, no racemization

Challenges and Limitations

  • Low Solubility : The intermediates (e.g., methyl esters) require DMF or DMSO for dissolution, complicating large-scale synthesis.

  • Byproduct Formation : Over-hydrolysis during acid work-up can generate des-chloro impurities, necessitating precise stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

Cancer Therapy

The primary application of CX-4945 is in cancer treatment as a CK2 inhibitor. CK2 is implicated in various cellular processes, including cell proliferation and survival. By inhibiting CK2, CX-4945 disrupts these processes, leading to:

  • Antiproliferative Effects : In vitro studies have shown that CX-4945 can significantly reduce the viability of various cancer cell lines, including breast and prostate cancers. It induces cell cycle arrest at both G1 and G2/M phases, thereby promoting apoptosis in tumor cells.
  • Mechanism of Action : The compound acts as an ATP-competitive inhibitor that binds to the active site of CK2. This binding inhibits the phosphorylation of critical substrates such as Akt and p21, which are vital for cell cycle regulation and apoptosis .

Antiviral Properties

Emerging research indicates that CX-4945 may also possess antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Its ability to modulate signaling pathways involved in viral replication positions it as a potential candidate for therapeutic interventions in infectious diseases.

Research Tool

In addition to its therapeutic applications, CX-4945 is utilized in research settings to investigate the role of CK2 in cellular signaling pathways. Studies have focused on its binding affinity to CK2 and the subsequent effects on downstream signaling pathways, providing insights into cancer biology and potential treatment strategies .

Case Study 1: Breast Cancer Treatment

A study conducted on breast cancer cell lines demonstrated that treatment with CX-4945 resulted in significant reductions in cell viability and induced apoptosis. The compound's ability to inhibit CK2 led to decreased phosphorylation of Akt, highlighting its potential as an effective treatment option for breast cancer patients.

Case Study 2: Prostate Cancer Xenografts

In vivo studies using xenograft models of prostate cancer showed that CX-4945 effectively inhibited tumor growth. The results indicated that the compound could serve as a promising therapeutic agent for advanced prostate cancer, warranting further clinical investigation.

Mechanism of Action

The mechanism of action of 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, the compound disrupts key signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles of CX-4945 and Key Analogs

Compound Molecular Formula Molecular Weight (g/mol) Target (IC₅₀/Ki) Solubility (DMSO) Selectivity Profile
CX-4945 C₁₉H₁₂ClN₃O₂·HCl 386.24 CK2α/α' (1 nM) >10 mM High CK2 selectivity; CLK3/CLK4 cross-reactivity
CHIR99021 C₂₂H₁₈Cl₂N₈ 465.33 GSK-3β (10 nM) Not reported Selective for GSK-3 over CDKs, PKC
TBB (Tetraiodobenzimidazole) C₇H₃I₄N₂ 651.73 CK2 (0.9 μM) Moderate Moderate selectivity; inhibits PIM1
KX2-391 C₂₀H₁₉N₃O₂ 333.39 Src (0.5 nM) >10 mM Dual CK2/Src inhibitor

Key Observations:

  • CX-4945 exhibits ~900-fold higher potency against CK2 compared to TBB, a classical CK2 inhibitor .
  • Cross-reactivity : CX-4945 binds to the hinge region of CLK3/CLK4 kinases (PDB: 6FYV, 6BQH) due to structural similarities in the ATP-binding pocket, though its therapeutic effects are primarily attributed to CK2 inhibition .

Mechanism of Action and Selectivity

Table 2: Mechanistic Differentiation

Compound Mechanism of Action Key Pathways Affected Clinical Stage
CX-4945 ATP-competitive CK2 inhibition; blocks Akt Ser129 phosphorylation PI3K/Akt, ER stress/UPR Phase I/II (Oncology)
KX2-391 Src/CK2 dual inhibition; disrupts microtubule dynamics Src/FAK, CK2 Phase II (Solid tumors)
TBB Non-ATP competitive CK2 inhibition CK2-dependent apoptosis Preclinical
  • CX-4945 uniquely induces ER stress/unfolded protein response (UPR) in T-cell acute lymphoblastic leukemia (T-ALL), enhancing apoptosis via PERK/ATF4/CHOP axis activation .
  • KX2-391 lacks this UPR modulation but shows broader antimetastatic activity due to Src inhibition .

Preclinical and Clinical Efficacy

Table 3: Efficacy in Preclinical Models

Compound Cancer Model Effect Observed Reference
CX-4945 BxPC-3 pancreatic cancer G₁ phase arrest; tumor volume reduction
CX-4945 Jurkat T-ALL Apoptosis via UPR activation
KX2-391 Prostate cancer xenografts Metastasis suppression
  • CX-4945 reduces phospho-p21 levels in vivo, correlating with CK2 inhibition .

Biological Activity

5-(3-Chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid; hydrochloride, commonly referred to as CX-4945 or silmitasertib, is a synthetic compound notable for its role as a protein kinase CK2 inhibitor. This compound has garnered attention for its potential applications in cancer therapy and antiviral treatments. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H12ClN3O2
  • Molecular Weight : 386.23 g/mol
  • IUPAC Name : 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid

The compound features a complex naphthyridine core with a chloroaniline substituent, which contributes to its unique biological activities.

CX-4945 acts primarily as an ATP-competitive inhibitor of CK2, a serine/threonine kinase involved in various cellular processes including cell proliferation, survival, and apoptosis. Its inhibition of CK2 leads to:

  • Dephosphorylation of Key Substrates : CX-4945 induces dephosphorylation of proteins such as Akt and p21, which are crucial for cell cycle regulation and apoptosis.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at both G1 and G2/M phases in various cancer cell lines.
  • Increased Apoptosis : By modulating critical signaling pathways, CX-4945 enhances apoptotic processes in tumor cells.

Anticancer Effects

CX-4945 demonstrates significant antiproliferative effects against several cancer types, including:

  • Breast Cancer
  • Prostate Cancer

In vitro studies indicate that CX-4945 can effectively reduce cell viability and promote apoptosis in these cancer cells. Notably, it has shown efficacy in xenograft models where tumor growth was inhibited significantly compared to control groups .

Antiviral Properties

Recent studies have also highlighted CX-4945's potential antiviral activity against SARS-CoV-2. This suggests that the compound may have applications beyond oncology, particularly in infectious disease management .

In Vitro Studies

  • Cell Line Studies : In various studies involving breast and prostate cancer cell lines, CX-4945 exhibited:
    • Induction of apoptosis.
    • Cell cycle arrest at G1 and G2/M phases.
    • Modulation of signaling pathways related to survival and proliferation .
  • Mechanistic Insights : Research has demonstrated that CX-4945 inhibits the phosphorylation of Akt at Serine 129, impacting cell survival signaling pathways .

In Vivo Studies

In vivo experiments using xenograft models have confirmed the compound’s ability to inhibit tumor growth effectively. These studies provide strong evidence for its therapeutic potential as a CK2 inhibitor .

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid:

Compound NameStructure FeaturesUnique Aspects
CX-4945 (Silmitasertib)CK2 inhibitor; naphthyridine coreFirst-in-class oral bioavailable CK2 inhibitor
Benzo[c]-2,6-naphthyridine-8-carboxylic acidLacks chloroaniline substituentLess potent against CK2 compared to CX-4945
5-(3-chlorophenylamino)benzo[c][2,6]naphthyridineSimilar structure but different substituentsDifferent biological activity profile

This comparative analysis highlights the unique properties of CX-4945 due to its specific interactions with CK2.

Q & A

Q. How can machine learning improve the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer : Train models on datasets combining molecular descriptors (e.g., logP, polar surface area) and in vivo absorption, distribution, metabolism, and excretion (ADME) data. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell models) .

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